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Introduction
(4-tert-butylphenyl)methanesulfonyl chloride is a specialized organic reagent that plays a

significant role as a building block and intermediate in the synthesis of complex molecules,

particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a

bulky tert-butyl group on a phenyl ring attached to a methanesulfonyl chloride moiety, imparts

specific reactivity and solubility characteristics that are advantageous in multistep synthetic

pathways. This document provides a comprehensive overview of its chemical identity,

properties, synthesis, and applications, with a focus on its utility in drug discovery and

development.

Chemical Identity and Synonyms
A clear identification of (4-tert-butylphenyl)methanesulfonyl chloride is crucial to distinguish

it from its structural isomer, 4-tert-butylbenzenesulfonyl chloride, where the sulfonyl chloride

group is directly attached to the benzene ring.
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Identifier Value

Systematic Name (4-tert-butylphenyl)methanesulfonyl chloride

CAS Number 519056-61-2[1]

Molecular Formula C₁₁H₁₅ClO₂S[1]

Molecular Weight 246.75 g/mol [1]

Table 1: Primary Identifiers for (4-tert-butylphenyl)methanesulfonyl chloride

The compound is also known by several synonyms, which are often used interchangeably in

chemical literature and supplier catalogs.

Synonym

4-tert-Butylbenzylsulfonyl chloride[2]

[4-(tert-Butyl)phenyl]methanesulfonyl chloride

4-(1,1-Dimethylethyl)benzenemethanesulfonyl chloride

4-tert-Butylbenzylsulphonyl chloride

(4-(tert-butyl)phenyl)Methanesulfonyl

Table 2: Common Synonyms for (4-tert-butylphenyl)methanesulfonyl chloride

Physicochemical and Spectroscopic Data
Understanding the physical and chemical properties of a reagent is fundamental for its effective

use in synthesis.
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Property Value

Appearance Solid

Molecular Weight 246.75 g/mol [1]

XLogP3 3.6

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 3

Exact Mass 246.0481286 g/mol [1]

Monoisotopic Mass 246.0481286 g/mol [1]

Table 3: Physicochemical Properties of (4-tert-butylphenyl)methanesulfonyl chloride

While specific spectroscopic data for this compound is not widely published in readily

accessible databases, the expected spectral characteristics can be inferred from its structure.

The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons, the

methylene protons of the benzyl group, and the aromatic protons. The ¹³C NMR would similarly

display distinct peaks for each carbon environment. Infrared (IR) spectroscopy would reveal

strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group.

Synthesis Protocols
The synthesis of (4-tert-butylphenyl)methanesulfonyl chloride typically involves the

conversion of a suitable precursor, such as 4-tert-butylbenzyl chloride. A general conceptual

pathway is outlined below.

Conceptual Synthetic Pathway
A plausible synthetic route involves a two-step process starting from the commercially available

4-tert-butylbenzyl chloride.
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Synthesis of (4-tert-butylphenyl)methanesulfonyl chloride

4-tert-butylbenzyl chloride Sodium (4-tert-butylphenyl)methanesulfonate

Nucleophilic Substitution

Sodium Sulfite (Na2SO3)

(4-tert-butylphenyl)methanesulfonyl chlorideChlorination

Chlorinating Agent (e.g., SOCl2, PCl5)

Click to download full resolution via product page

Figure 1. Conceptual synthetic pathway for (4-tert-butylphenyl)methanesulfonyl chloride.

Experimental Protocol: A Representative Procedure
While a specific, detailed experimental protocol for the synthesis of (4-tert-
butylphenyl)methanesulfonyl chloride is not readily available in the searched literature, a

general procedure can be adapted from the synthesis of other sulfonyl chlorides. The following

is a representative, hypothetical protocol.

Step 1: Preparation of Sodium (4-tert-butylphenyl)methanesulfonate

To a solution of 4-tert-butylbenzyl chloride in a suitable solvent (e.g., ethanol/water mixture),

add an aqueous solution of sodium sulfite.

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by

a suitable technique (e.g., TLC or GC-MS).

Upon completion, cool the reaction mixture and remove the organic solvent under reduced

pressure.

The resulting aqueous solution containing the sodium (4-tert-butylphenyl)methanesulfonate

may be used directly in the next step or the salt can be isolated by evaporation of the water.

Step 2: Chlorination to (4-tert-butylphenyl)methanesulfonyl chloride
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To the crude sodium (4-tert-butylphenyl)methanesulfonate, add a chlorinating agent such as

thionyl chloride or phosphorus pentachloride, optionally in an inert solvent like

dichloromethane.

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

Carefully quench the reaction mixture by pouring it onto ice water.

Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude (4-tert-
butylphenyl)methanesulfonyl chloride, which can be further purified by crystallization or

column chromatography.

Applications in Drug Discovery and Development
The primary utility of (4-tert-butylphenyl)methanesulfonyl chloride in drug discovery lies in

its function as a versatile sulfonating agent. The methanesulfonyl group can be introduced onto

nucleophilic moieties such as alcohols and amines to form methanesulfonates (mesylates) and

methanesulfonamides, respectively.

Formation of Methanesulfonates and
Methanesulfonamides
The reaction of (4-tert-butylphenyl)methanesulfonyl chloride with alcohols or amines is a

key transformation in the synthesis of various pharmaceutical candidates. The bulky tert-butyl

group can influence the pharmacokinetic properties of the final molecule, potentially improving

its metabolic stability or modulating its receptor binding profile.
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Reactions of (4-tert-butylphenyl)methanesulfonyl chloride

(4-tert-butylphenyl)methanesulfonyl chloride

Methanesulfonate (Mesylate)

Methanesulfonamide

Alcohol (R-OH)

Nucleophilic Attack

Amine (R-NH2) Nucleophilic Attack

Click to download full resolution via product page

Figure 2. General reactions of (4-tert-butylphenyl)methanesulfonyl chloride with alcohols

and amines.

Role in the Synthesis of Kinase Inhibitors
While specific examples directly citing the use of (4-tert-butylphenyl)methanesulfonyl
chloride are sparse in the available literature, its structural motifs are relevant to the design of

kinase inhibitors. For instance, the development of inhibitors for kinases like the Abelson (Abl)

tyrosine kinase, implicated in Chronic Myelogenous Leukemia (CML), often involves molecules

with sulfonamide linkages.[3][4] The tert-butylphenyl group can serve as a hydrophobic moiety

that interacts with specific pockets in the kinase active site.

Use as an Intermediate in Pharmaceutical Synthesis
The related compound, 4-tert-butylbenzyl chloride, is a known intermediate in the synthesis of

antiallergic drugs and vanilloid receptor agonists.[2] This suggests that (4-tert-
butylphenyl)methanesulfonyl chloride could be employed in similar synthetic strategies

where a sulfonyl chloride functionality is required for subsequent transformations.

Experimental Protocols for Reactions
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The following are generalized experimental protocols for the reaction of sulfonyl chlorides with

alcohols and amines, which can be adapted for (4-tert-butylphenyl)methanesulfonyl
chloride.

Protocol for Mesylation of an Alcohol
Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5

equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert

atmosphere (e.g., nitrogen or argon).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of (4-tert-butylphenyl)methanesulfonyl chloride (1.2 equivalents) in

the same solvent to the reaction mixture.

Stir the reaction at 0 °C for a specified time or allow it to warm to room temperature,

monitoring the progress by TLC or LC-MS.

Upon completion, quench the reaction with water or a saturated aqueous solution of

ammonium chloride.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Protocol for Sulfonamide Formation with an Amine
Dissolve the amine (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.5-2.0

equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert

atmosphere.

Cool the solution to 0 °C.

Add (4-tert-butylphenyl)methanesulfonyl chloride (1.1 equivalents) portion-wise or as a

solution in the same solvent.
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Stir the reaction at 0 °C or room temperature until completion, as monitored by TLC or LC-

MS.

Work up the reaction by adding water and extracting with an organic solvent.

Wash the combined organic extracts with dilute acid (e.g., 1M HCl) to remove excess amine

and base, followed by water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the resulting sulfonamide by recrystallization or column chromatography.

Safety and Handling
(4-tert-butylphenyl)methanesulfonyl chloride is a reactive chemical and should be handled

with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing

severe skin burns and eye damage, being harmful if swallowed, and may cause respiratory

irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is

essential. It is moisture-sensitive and should be stored in a tightly sealed container under a dry,

inert atmosphere.

Conclusion
(4-tert-butylphenyl)methanesulfonyl chloride is a valuable reagent for organic synthesis,

particularly in the field of medicinal chemistry. Its ability to introduce the 4-tert-

butylphenylmethanesulfonyl group provides a pathway to novel sulfonamides and sulfonates

with potential applications in drug development. While detailed published examples of its

specific use are not abundant, its structural features and reactivity profile suggest its utility in

the synthesis of kinase inhibitors and other complex pharmaceutical agents. The experimental

protocols provided herein offer a foundation for its application in synthetic research. As with all

reactive chemical reagents, proper handling and safety precautions are paramount.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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